molecular formula C₅₃H₇₉D₄NO₁₄ B1155773 28-Ethyl-d4-hydroxy Rapamycin

28-Ethyl-d4-hydroxy Rapamycin

Cat. No.: B1155773
M. Wt: 962.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Ethyl-d4-hydroxy Rapamycin is a chemically modified and deuterated analog of the potent macrolide Rapamycin (Sirolimus). As a research compound, it is designed for use in biochemical and pharmacological studies, particularly those investigating the mechanistic target of rapamycin (mTOR) signaling pathway . Rapamycin and its analogs function by forming a complex with the FKBP12 protein, which then binds to and inhibits the mTORC1 complex . mTOR is a master regulator of cell growth, proliferation, survival, and metabolism, making its inhibitors crucial tools in life science research . The specific structural modifications in this compound are intended to alter the molecule's properties for specialized research applications. The incorporation of deuterium (d4) can potentially influence the compound's metabolic stability and pharmacokinetic profile, making it a valuable internal standard or probe for mass spectrometry-based assays and drug metabolism studies . Researchers can utilize this analog to further dissect the complex mTOR pathway, study the impact of structural changes on rapamycin's activity, and explore its effects on processes such as autophagy, protein synthesis, and immune cell activation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₅₃H₇₉D₄NO₁₄

Molecular Weight

962.25

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Rapamycin Analogs

General Strategies for Macrolide Chemical Modification in Rapamycin (B549165) Derivatives

Chemical modification of the rapamycin scaffold is a key strategy for developing new derivatives, known as "rapalogs," with enhanced therapeutic profiles, such as improved solubility and stability. nih.govnih.gov The complexity of the rapamycin molecule, with its numerous functional groups, requires careful selection of reaction conditions to achieve desired modifications while preserving the core macrocyclic structure. chimia.ch

Key strategies for chemical modification include:

Derivatization of Hydroxyl Groups: Rapamycin possesses two prominent secondary hydroxyl groups at positions C31 and C42. These serve as primary targets for modification through esterification or etherification. The differential reactivity of these two groups, with the C42-OH being more reactive due to lesser steric hindrance, allows for selective functionalization. mdpi.comnih.gov For example, everolimus (B549166) is synthesized by introducing a 2-hydroxyethyl ether at the C42 position. nih.gov

Modification of the Effector Domain: Alterations in the mTOR-binding region can reprogram the molecule's target specificity. nih.gov This has been explored by modifying the C16 methoxy group, which demonstrated that even analogs with high affinity for FKBP12 could display a wide range of potencies. nih.gov

Scaffold Remodeling: More profound changes involve altering the macrocycle's core structure. This can be achieved through total synthesis, which allows for the incorporation of non-natural precursors, or through precursor-directed biosynthesis, where modified building blocks are incorporated by the rapamycin-producing microorganism. nih.gov

Conjugation: Attaching other molecules, such as peptides or polymers, to rapamycin can create conjugates with dual-target inhibitory action or altered pharmacokinetic properties. nih.govrsc.org Regio- and chemoselective methods are crucial for successfully creating these complex conjugates. rsc.org

The development of these strategies has expanded the arsenal of mTOR inhibitors and provided valuable tools for understanding the mTOR signaling pathway. nih.gov

Table 1: Common Sites for Chemical Modification on the Rapamycin Scaffold

Position Type of Functional Group Common Modifications Example Derivative(s)
C42 Secondary Hydroxyl Etherification, Esterification Everolimus, Temsirolimus nih.gov
C31 Secondary Hydroxyl Silylation (as intermediate), Esterification Rapa-31-OTMS mdpi.com

| C16 | Methoxy | Nucleophilic Substitution | C-16 Rapalogs nih.gov |

Targeted Modifications at C28 and Hydroxylation Sites

While the hydroxyl groups at C31 and C42 are the most frequently modified positions on the rapamycin scaffold, targeted alterations at other sites, including C28, are crucial for exploring the full potential of this macrolide. nih.govmdpi.com The C28 position is part of the "southern" region of the molecule, and modifications here can influence the conformation of the effector domain.

Selective synthesis strategies often rely on exploiting subtle differences in the reactivity of various functional groups. mdpi.com For instance, the synthesis of derivatives at the C31 and C42 hydroxyl sites involves the use of silyl protecting groups of varying lability, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS), to selectively shield one hydroxyl group while the other is being modified. mdpi.com

Applying these principles to the C28 position requires the development of regioselective reactions that can differentiate it from other carbons in the macrocycle. This could potentially be achieved through:

Directed C-H Functionalization: Utilizing directing groups to guide a catalyst to a specific C-H bond for oxidation (hydroxylation) or other modifications.

Enzymatic Hydroxylation: Employing enzymes, such as cytochrome P450 monooxygenases, that can perform highly site-selective hydroxylations on complex natural products under mild conditions.

Ring-Opening and Re-closing Strategies: As part of a total synthesis approach, the macrocycle can be disconnected near the C28 position, allowing for the introduction of desired functionality before the final ring-closing step. Danishefsky's total synthesis of rapamycin, for example, involved a key macroaldolization reaction to form the C27–C28 bond. nih.gov

These advanced synthetic methods are essential for accessing novel analogs like 28-Ethyl-d4-hydroxy Rapamycin, where precise control over the location of both hydroxylation and ethylation is required.

Methodologies for Deuterium (B1214612) Labeling in Rapamycin Analogs for Research Applications

Isotopic labeling, particularly with the stable isotope deuterium (²H or D), is a powerful technique in pharmaceutical research. musechem.com Replacing hydrogen with deuterium can alter the pharmacokinetic profile of a drug by slowing its metabolism, a phenomenon known as the kinetic isotope effect. musechem.com Deuterated compounds also serve as invaluable internal standards for quantitative analysis by mass spectrometry. researchgate.net Several methodologies exist for introducing deuterium into complex molecules like rapamycin.

One of the most straightforward approaches to creating deuterated analogs is to use deuterated building blocks during the chemical synthesis. researchgate.net In the context of a total synthesis of a rapamycin analog, this would involve preparing a precursor fragment that already contains the required deuterium atoms at specific positions. This method ensures high levels of deuterium incorporation at precisely defined locations within the molecule. For example, the synthesis of this compound could involve the use of a deuterated ethylating agent, such as d4-ethyl iodide, during the construction of the macrocycle's side chain.

Precursor-directed biosynthesis offers another route, where the fermentation medium of the rapamycin-producing microorganism is supplemented with deuterated precursors, such as labeled amino acids or fatty acids, which are then incorporated into the final natural product. nih.govnih.gov

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. nih.govparadisiresearch.com This approach is particularly useful for deuteration, as enzymes can catalyze hydrogen isotope exchange (HIE) reactions with high precision under mild conditions, often using deuterated water (D₂O) as an inexpensive and safe deuterium source. nih.govrsc.org

Key chemo-enzymatic strategies include:

Enzyme-Catalyzed H/D Exchange: Enzymes like NAD(P)H-dependent reductases can be used in D₂O to generate deuterated cofactors, which then transfer deuterium to a substrate molecule. nih.gov

Metal-Catalyzed HIE: Transition metal catalysts, such as those based on iridium or ruthenium, can facilitate the direct exchange of hydrogen atoms on a substrate with deuterium from D₂O or D₂ gas. musechem.comresearchgate.net While this is a chemical method, it is often used in conjunction with enzymatic steps in a broader chemo-enzymatic pathway.

These methods allow for the late-stage introduction of deuterium into a complex molecule, avoiding the need for a lengthy de novo synthesis with labeled precursors. researchgate.net

Table 2: Comparison of Deuterium Labeling Methodologies

Method Description Advantages Disadvantages
Incorporation of Deuterated Precursors Uses building blocks already containing deuterium in a multi-step synthesis. researchgate.net Precise control over label position; high isotopic enrichment. Requires de novo synthesis; labeled precursors can be expensive.
Hydrogen Isotope Exchange (HIE) Directly exchanges H for D on a late-stage intermediate or final molecule using a catalyst. musechem.com Enables late-stage functionalization; avoids lengthy synthesis. May lack complete regioselectivity; potential for back-exchange.

| Chemo-enzymatic Deuteration | Employs enzymes to catalyze deuteration, often using D₂O. nih.govnih.gov | High selectivity; mild reaction conditions; uses inexpensive deuterium source. | Requires identification and optimization of a suitable enzyme. |

Synthetic Pathways for this compound and Related Isotopic Analogs

A potential regioselective synthesis would likely begin with rapamycin or a late-stage synthetic intermediate. The strategy would center on the precise introduction of the hydroxyl and deuterated ethyl groups.

A hypothetical synthetic pathway could involve the following key steps:

Protection of Reactive Groups: The C31 and C42 hydroxyl groups of rapamycin would first be protected, for instance, as silyl ethers, to prevent them from reacting in subsequent steps. mdpi.com

Regioselective Hydroxylation at C28: This is the most challenging step. A directed C-H oxidation reaction could be employed, where a directing group temporarily installed on the molecule guides an oxidizing agent (e.g., a metal catalyst) to the C28 position. Alternatively, an enzymatic hydroxylation step could provide the required selectivity.

Introduction of the Deuterated Ethyl Group: The newly introduced C28 hydroxyl group could be converted into a good leaving group (e.g., a triflate). Subsequent nucleophilic substitution with a deuterated ethyl cuprate reagent ((CD₃CD₂)₂CuLi) would install the d4-ethyl group at the C28 position. Alternatively, if the goal is a C28-hydroxy, C(X)-ethyl-d4 analog, the strategy would shift to selectively forming an ether or ester linkage at a different position using a deuterated ethylating agent.

Deprotection: Finally, the protecting groups on the C31 and C42 hydroxyls would be removed to yield the final product, this compound.

Challenges in Stereo- and Chemoselectivity for Complex Macrolides

The synthesis of complex macrolides like rapamycin and its derivatives is fraught with challenges, primarily centered around achieving precise stereo- and chemoselectivity. The rapamycin core possesses numerous chiral centers, and the biological activity of its analogs is often highly dependent on their specific stereochemistry.

Key challenges include:

Stereocontrolled Synthesis: The establishment of each stereocenter with the correct relative and absolute configuration is a formidable task. Synthetic strategies often involve long and complex routes, utilizing asymmetric reactions such as aldol additions, allylation reactions, and substrate-controlled reductions. For a hypothetical analog like this compound, the introduction of an ethyl group at the C28 position would require a highly stereoselective method to control the configuration of the newly formed stereocenter.

Late-Stage Functionalization: Modifying the rapamycin scaffold at a late stage of the synthesis is often desirable to quickly generate a library of analogs. However, the steric hindrance and the electronic environment of the macrolide ring can render many positions unreactive or lead to undesired side reactions. Developing methodologies for the site-selective functionalization of rapamycin continues to be an active area of research.

These challenges are amplified when introducing isotopic labels, such as deuterium (d4), which must be incorporated without affecting the stereochemistry of the molecule or being lost during subsequent reaction steps.

Advanced Spectroscopic and Chromatographic Techniques for Research-Oriented Structural Characterization

The unambiguous structural characterization of novel rapamycin analogs is critical to confirm their identity and purity. A combination of advanced spectroscopic and chromatographic techniques is essential for this purpose.

Application of High-Resolution Mass Spectrometry for Novel Analogs

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of new chemical entities. For a novel analog like this compound, HRMS would provide several key pieces of information:

Accurate Mass Measurement: HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This would be crucial to confirm the successful incorporation of the ethyl group and the four deuterium atoms.

Fragmentation Analysis: By employing tandem mass spectrometry (MS/MS), the molecule can be fragmented in a controlled manner. The resulting fragmentation pattern provides valuable information about the structure of the molecule and the location of modifications. For instance, the fragmentation of this compound would be expected to show characteristic losses of the ethyl and hydroxyl groups from the C28 position, as well as fragments containing the deuterated moiety.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C53H79D4NO13
Monoisotopic Mass 949.6059
[M+Na]+ Adduct 972.5958

This table is illustrative and based on theoretical calculations, as no experimental data is publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. For a novel rapamycin analog, a suite of NMR experiments would be required:

1D NMR (1H and 13C): These experiments provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The introduction of the ethyl group at C28 would result in new signals in the 1H and 13C NMR spectra with characteristic chemical shifts and coupling patterns.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments would be critical to confirm the connectivity of the ethyl group to the C28 position of the rapamycin core.

Isotopic Labeling Confirmation: The presence of deuterium at specific positions would lead to the disappearance of the corresponding proton signals in the 1H NMR spectrum and characteristic changes in the multiplicity of adjacent carbon signals in the 13C NMR spectrum.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the through-space proximity of protons. This data is crucial for determining the three-dimensional conformation of the macrolide ring in solution, which can be significantly influenced by modifications to the scaffold.

Molecular and Cellular Mechanistic Investigations

Binding Interactions with FK506-Binding Protein 12 (FKBP12)

The initial and critical step in the molecular action of 28-Ethyl-d4-hydroxy Rapamycin (B549165) is its high-affinity binding to the intracellular receptor, FK506-Binding Protein 12 (FKBP12). nih.gov FKBP12 is a widely expressed cytoplasmic protein that serves as a primary target for rapamycin and its analogs. nih.govresearchgate.net The compound itself does not directly inhibit mTOR; instead, it first forms a stable complex with FKBP12. This drug-receptor complex then acquires the ability to interact with the mTOR protein.

The formation of this ternary complex involves the 28-Ethyl-d4-hydroxy Rapamycin molecule acting as a molecular bridge. One surface of the compound binds to FKBP12, and another surface binds to the FKBP12-Rapamycin-Binding (FRB) domain of the mTOR kinase. researchgate.netgoogle.com This interaction is highly specific and is a prerequisite for the subsequent inhibition of mTOR's downstream signaling functions. nih.gov The binding of the FKBP12-rapamycin complex to the FRB domain is thought to induce a conformational change in mTOR, which allosterically inhibits its kinase activity.

Modulation of the Mechanistic Target of Rapamycin (mTOR) Signaling Pathways

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular processes in response to environmental cues such as nutrients and growth factors. nih.govnih.gov mTOR exists in two functionally and structurally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govresearchgate.netnih.gov These complexes have different substrate specificities and are regulated by distinct upstream signals. google.com The FKBP12-rapamycin complex primarily targets mTORC1, leading to the specific and potent inhibition of its functions. nih.govnih.gov

ComplexKey ComponentsPrimary FunctionSensitivity to this compound
mTORC1 mTOR, Raptor, mLST8Controls protein synthesis, cell growth, autophagyHighly sensitive (acute inhibition)
mTORC2 mTOR, Rictor, Sin1, mLST8Regulates cell survival, proliferation, cytoskeletal organizationGenerally insensitive (inhibition may occur with chronic exposure)

Specificity Towards mTOR Complex 1 (mTORC1) Inhibition

This compound is recognized as a highly selective allosteric inhibitor of mTORC1. nih.gov The FKBP12-drug complex binds specifically to the FRB domain of mTOR within the mTORC1 complex, preventing it from phosphorylating its downstream targets. google.com This specificity arises because mTORC2, in its native conformation, does not present the FRB domain in a way that is accessible to the FKBP12-rapamycin complex, rendering it largely resistant to acute inhibition by the compound. researchgate.netnih.gov The inhibition of mTORC1 disrupts a major signaling hub that integrates inputs from growth factors, amino acids, and cellular energy status to control anabolic processes. nih.govnih.gov

One of the principal substrates of mTORC1 is the ribosomal protein S6 kinase 1 (S6K1). nih.govnih.gov In active mTORC1 signaling, S6K1 is phosphorylated and activated, which in turn phosphorylates several targets involved in protein synthesis and cell growth. nih.gov The inhibition of mTORC1 by the this compound complex prevents the phosphorylation of S6K1. nih.gov This deactivation of S6K1 is a key event that contributes to the compound's anti-proliferative effects. The loss of S6K1 activity leads to reduced phosphorylation of its substrates, including the ribosomal protein S6, which plays a role in ribosome biogenesis. nih.gov

Another critical downstream effector of mTORC1 is the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov When mTORC1 is active, it phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). nih.govdoi.org The release of eIF4E allows it to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent mRNA translation. nih.gov

Treatment with this compound leads to the inhibition of mTORC1, resulting in the hypophosphorylation of 4E-BP1. nih.govdoi.org In its hypophosphorylated state, 4E-BP1 remains tightly bound to eIF4E, sequestering it and thereby preventing the assembly of the eIF4F complex. doi.org This action effectively suppresses the translation of a specific subset of mRNAs, many of which encode proteins crucial for cell growth and proliferation. However, some studies on rapamycin suggest that its inhibitory effect on 4E-BP1 phosphorylation can be partial or incomplete under certain conditions. google.com

Prolonged or High-Concentration Effects on mTOR Complex 2 (mTORC2)

While mTORC1 is the direct and acute target of this compound, the activity of mTORC2 can also be affected, albeit indirectly and typically under conditions of prolonged or high-concentration exposure. nih.govnih.gov mTORC2 is generally considered rapamycin-insensitive because the FKBP12-rapamycin complex does not directly bind to and inhibit the pre-assembled mTORC2. researchgate.netnih.gov

However, long-term treatment with rapamycin has been observed in some, but not all, cell types to disrupt the de novo assembly of new mTORC2 complexes. nih.govnih.gov The proposed mechanism suggests that by sequestering mTOR monomers with the FKBP12-rapamycin complex, the compound prevents their incorporation into new mTORC2 complexes, leading to a gradual depletion of functional mTORC2 over time. nih.gov The inhibition of mTORC2 can affect its downstream targets, including the protein kinase Akt, which is a key regulator of cell survival and metabolism. nih.govnih.gov

Autophagy Induction and Regulation

This compound is a potent inducer of autophagy, a cellular process involving the degradation of cellular components within lysosomes. This process is fundamental for cellular homeostasis, and its modulation is a key aspect of the mechanism of action of Rapamycin and its analogs.

Pathways Involved in Autophagosome Formation and Flux

The induction of autophagy by this compound is primarily mediated through its inhibition of the mTOR signaling pathway. nih.gov mTOR is a central regulator of cell growth and metabolism and acts as a negative regulator of autophagy. When mTOR is active, it phosphorylates and inhibits key proteins required for the initiation of autophagy, such as the ULK1 complex.

Upon inhibition of mTOR by this compound, the ULK1 complex is dephosphorylated and activated, initiating the cascade of events leading to the formation of a double-membraned vesicle known as the autophagosome. nih.gov This process involves the recruitment of a series of autophagy-related (Atg) proteins. A key step is the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II), which is incorporated into the elongating autophagosome membrane. The conversion of LC3-I to LC3-II is a widely used marker for the induction of autophagy. nih.gov

Another important protein in this pathway is Beclin-1, which is part of a complex that promotes the nucleation of the autophagosomal membrane. nih.gov Studies on the parent compound, Rapamycin, have shown that its administration leads to an increase in the expression of both Beclin-1 and the ratio of LC3-II/LC3-I, confirming the induction of autophagosome formation. nih.gov The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cellular material is degraded. The entire process, from the formation of the autophagosome to its degradation, is referred to as autophagic flux.

Differential Autophagic Responses Across Cell Lines and Model Systems

The induction of autophagy by Rapamycin and its analogs can elicit different cellular responses depending on the specific cell line or model system. In some contexts, autophagy acts as a pro-survival mechanism, allowing cells to adapt to stress conditions by recycling nutrients and removing damaged organelles. exp-oncology.com.ua For example, in certain acute lymphoblastic leukemia cell lines, Rapamycin-induced autophagy was found to have a protective role, and its inhibition enhanced the cytotoxic effects of the drug. exp-oncology.com.ua

In other cellular contexts, however, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death. In human neuroblastoma cells, for instance, Rapamycin treatment not only inhibited cell proliferation but also induced autophagy, which was associated with the antitumor effects of the compound. nih.gov

Furthermore, the role of autophagy can be complex and multifaceted even within the same disease model. In a mouse model of Alzheimer's disease, the early induction of autophagy by Rapamycin was shown to be beneficial, reducing the accumulation of pathological protein aggregates. nih.govnih.gov However, when autophagy was induced at a later stage of the disease, it did not have the same protective effect. nih.govnih.gov This suggests that the timing and context of autophagy induction are critical determinants of its ultimate physiological outcome. The response to this compound is therefore expected to vary significantly across different biological systems.

Cell Line/Model SystemAutophagic ResponseOutcome
Acute Lymphoblastic Leukemia CellsPro-survivalIncreased cell survival
Human Neuroblastoma CellsPro-deathInhibition of cell proliferation
Alzheimer's Disease Mouse Model (early)ProtectiveReduction of protein aggregates
Alzheimer's Disease Mouse Model (late)No significant effectNo change in pathology

Cell Cycle Progression and Growth Arrest Mechanisms

The antiproliferative effects of this compound are closely linked to its ability to induce cell cycle arrest, primarily at the G0/G1 phase. nih.gov This is a direct consequence of the inhibition of the mTOR pathway, which plays a pivotal role in regulating the cellular machinery responsible for cell cycle progression.

mTORC1, the primary target of Rapamycin and its analogs, controls the synthesis of key proteins required for the transition from the G1 to the S phase of the cell cycle. One of the major downstream effectors of mTORC1 is the S6 kinase 1 (S6K1), which, when activated, promotes the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. By inhibiting mTORC1, this compound leads to the dephosphorylation and inactivation of S6K1, resulting in a general suppression of protein synthesis.

This reduction in protein synthesis particularly affects the levels of proteins with short half-lives that are crucial for cell cycle progression, such as cyclin D1. Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6) to drive cells through the G1 phase. The downregulation of cyclin D1, as a result of mTOR inhibition, leads to the inactivation of CDK4/6 and the subsequent accumulation of the retinoblastoma protein (Rb) in its active, hypophosphorylated state. Hypophosphorylated Rb binds to and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing the cell to arrest in G1.

In addition to its effects on protein synthesis, mTOR inhibition can also influence the levels and activity of cyclin-dependent kinase inhibitors (CKIs), such as p27Kip1. By promoting the stability or synthesis of these inhibitors, this compound can further contribute to the inhibition of CDK activity and reinforce the G1 arrest. Studies in human neuroblastoma cell lines have confirmed that treatment with the parent compound, Rapamycin, leads to a significant arrest of cells in the G0/G1 phase of the cell cycle. nih.gov

Key ProteinEffect of this compoundConsequence for Cell Cycle
mTORC1InhibitionOverall suppression of protein synthesis
S6K1InactivationReduced translation of cell cycle proteins
Cyclin D1DownregulationInhibition of CDK4/6 activity
Retinoblastoma (Rb)HypophosphorylationSequestration of E2F, G1 arrest
p27Kip1Upregulation/StabilizationInhibition of CDK activity

Mechanistic Studies on Immune Cell Modulation in In Vitro Systems

This compound, as a derivative of the potent immunosuppressant Rapamycin, is expected to exert significant modulatory effects on immune cells. The mechanism of this immunomodulation is intrinsically linked to the inhibition of the mTOR signaling pathway, which is a critical hub for integrating signals that control the activation, proliferation, differentiation, and survival of various immune cell populations.

In T lymphocytes, mTOR signaling is essential for the metabolic reprogramming that is required to transition from a quiescent state to an activated, effector state. Upon T cell receptor (TCR) and co-stimulatory signaling, the PI3K/AKT pathway is activated, leading to the activation of mTOR. mTOR, in turn, promotes glycolysis and glutaminolysis, providing the necessary energy and biosynthetic precursors for T cell proliferation and effector function.

By inhibiting mTOR, this compound can block this metabolic switch, thereby preventing T cell proliferation and the acquisition of effector functions. This leads to a state of anergy or can promote the differentiation of regulatory T cells (Tregs), which have immunosuppressive properties. The inhibition of mTOR by Rapamycin has been shown to be crucial for the generation and function of Tregs, making it a valuable tool in promoting immune tolerance.

The effects of this compound are not limited to T cells. In dendritic cells (DCs), which are potent antigen-presenting cells, mTOR inhibition can impair their maturation and ability to activate naive T cells. This can lead to a more tolerogenic DC phenotype, further contributing to the immunosuppressive environment. Similarly, in B lymphocytes, mTOR signaling is important for their proliferation and differentiation into antibody-producing plasma cells. Inhibition of mTOR by this compound can therefore suppress humoral immune responses.

Recent studies have also highlighted a role for mTOR in modulating innate immune responses. For example, in macrophages, mTOR signaling can influence the production of inflammatory cytokines. Rapamycin has been shown to reduce the secretion of pro-inflammatory type I interferons (IFN-I) from activated macrophages, suggesting that this compound could also have anti-inflammatory properties by modulating innate immune cell function. nih.gov

Immune Cell TypeEffect of this compound (via mTOR inhibition)Functional Consequence
T LymphocytesInhibition of proliferation and effector differentiationImmunosuppression, promotion of regulatory T cells
Dendritic CellsImpaired maturation and activationInduction of a tolerogenic phenotype
B LymphocytesInhibition of proliferation and differentiationSuppression of antibody production
MacrophagesReduced secretion of pro-inflammatory cytokinesAnti-inflammatory effects

Pre Clinical Research Applications and Biological Effects

In Vitro Evaluation in Mammalian Cell Lines and Lower Eukaryotic Models

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular level. For 28-Ethyl-d4-hydroxy Rapamycin (B549165) and its analogs, these experiments have been pivotal in characterizing its anti-proliferative, pro-apoptotic, and target inhibition properties across a range of biological systems, from simple fungal organisms to complex mammalian cell cultures.

The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition by rapamycin and its derivatives leads to potent anti-proliferative effects in various cell types. Research demonstrates that these compounds can dose-dependently inhibit the proliferation of hematopoietic cells, such as Jurkat and HL-60 lines, as well as endothelial progenitor cells. nih.gov The inhibitory effects are not limited to non-malignant cells; significant growth inhibition is observed in multiple human tumor cell lines, including those from breast cancer. mdpi.comfda.gov

The mechanism involves blocking the progression of the cell cycle from the G1 to the S phase. nih.gov Studies on endothelial cells from human venous malformations have shown that the anti-proliferative effect is both concentration- and time-dependent, with higher concentrations leading to greater inhibition over time. nih.gov This broad anti-proliferative capacity underscores the compound's potential in contexts of pathological cell growth.

Table 1: Summary of Anti-proliferative Effects in Various Cell Lines

Cell LineageSpecific Cell TypeKey Findings
Endothelial CellsHuman Endothelial Progenitor Cells (CD133+)Dose-dependent inhibition of proliferation. nih.gov
Human Venous Malformation Endothelial CellsSignificant, concentration- and time-dependent inhibition of cell viability. nih.gov
Hematopoietic CellsJurkat, HL-60Dose-dependent inhibition of proliferation. nih.gov
Cancer CellsBreast Cancer Cell Lines (MCF-7, MDA-MB-231)Marked decrease in cell counts at micromolar concentrations. mdpi.com
Uterine Sarcoma CellsDemonstrated anti-proliferative activity. researchgate.net

Beyond halting cell proliferation, rapamycin analogs can induce programmed cell death, or apoptosis, in certain cellular contexts. This effect is often observed at higher concentrations than those required for cytostatic effects. nih.gov For instance, treatment of human endothelial precursor cells with rapamycin for 48 hours was shown to induce apoptosis. nih.gov

Mechanistically, the apoptotic effect in some cancer cells is linked to the suppression of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) binding protein-1 (4E-BP1), a key substrate of the mTOR complex 1 (mTORC1). nih.gov This inhibition disrupts protein synthesis, ultimately triggering the apoptotic cascade. In breast cancer cell lines, combination treatment with rapamycin was found to increase the sub-G1 phase of the cell cycle, an indicator of apoptosis. mdpi.com The induction of apoptosis is a critical attribute for compounds aimed at eliminating pathological cells, such as those in cancerous tumors.

Table 2: Apoptosis Induction in Experimental Cell Models

Cell TypeExperimental ConditionObserved Outcome
Human Endothelial Progenitor CellsRapamycin treatment for 48 hoursInduction of apoptosis. nih.gov
Human Cancer Cell LinesHigh-dose rapamycin treatmentInduction of apoptosis correlated with suppression of 4E-BP1 phosphorylation. nih.gov
Breast Cancer Cell LinesCombination treatment with rapamycinIncreased sub-G1 phase arrest, indicating apoptosis. mdpi.com
Chinese Hamster Ovary (CHO) CellsRapamycin treatment in serum-free cultureDelayed apoptosis induction. nih.gov
Human Acute Myeloid Leukemia (AML) CellsRapamycin treatment in the presence of serumPro-apoptotic effects detected. nih.gov

Rapamycin was originally discovered as an antifungal agent, a property derived from its potent inhibition of the Target of Rapamycin (TOR) kinase in fungi. google.com Its mechanism of action is highly conserved. Inside the fungal cell, rapamycin first binds to the immunophilin FKBP12 (FK506-Binding Protein 12). nih.govnih.gov This rapamycin-FKBP12 complex then binds directly to and inhibits the TOR kinase, disrupting essential cellular processes and blocking cell cycle progression. nih.govnih.gov

This mechanism has been confirmed in various fungal pathogens. In Cryptococcus neoformans and Mucor circinelloides, studies have identified the specific TOR1 and FKBP12 homologs that are the targets of the drug. nih.govnih.gov Disruption of the gene encoding FKBP12 in these fungi confers resistance to rapamycin, confirming that the formation of the FKBP12-rapamycin complex is essential for its antifungal activity. nih.govnih.gov Similarly, in the plant pathogen Ustilaginoidea virens, inhibition of the UvTOR kinase by rapamycin significantly impairs cell growth and development. mdpi.com

In Vivo Studies in Experimental Animal Models

Studies in genetically engineered mouse models have been crucial for confirming that rapamycin and its analogs effectively engage the mTOR pathway in vivo. Following administration, these compounds have been shown to cross the blood-brain barrier, with brain tissue levels correlating with blood concentrations. nih.gov

The primary evidence of pathway engagement is the inhibition of downstream mTORC1 signaling. In mice treated with rapamycin, a marked decrease in the phosphorylation of Akt, a key component of the signaling cascade, was observed in multiple tissues, including the thymus, adipose tissue, heart, and lung. google.com Furthermore, analysis of tumor xenograft models showed that tumor growth inhibition correlated with decreased activity of S6 Kinase (S6K) and reduced phosphorylation of 4E-BP1 in the tumor tissue. fda.gov These findings confirm that the compound reaches its intended target and exerts its biochemical effects in a variety of tissues within a living organism.

The engagement of the mTOR pathway in vivo leads to observable cellular and phenotypic changes. A primary outcome is the inhibition of tumor growth in various animal xenograft models, demonstrating the compound's anti-proliferative effects in a physiological context. fda.gov

Beyond cancer, rapamycin and its analogs exhibit immunomodulatory effects by affecting the function of T and B lymphocytes. mdpi.com This is due to the reduction in the cells' response to interleukin-2 (IL-2) and other cytokines, which is a direct consequence of mTOR inhibition. mdpi.com In the context of aging, topical application of rapamycin to the skin of human subjects led to a reduction in the cellular senescence marker p16INK4A and an increase in collagen VII, suggesting a reversal of age-related phenotypic changes at the cellular level. mdpi.com In murine breast cancer models, dietary supplementation combined with rapamycin treatment enhanced the pro-apoptotic and anti-inflammatory effects within the tumor tissue. mdpi.com

Table 3: Summary of In Vivo Cellular Responses and Phenotypic Changes

Animal ModelCellular ResponsePhenotypic Change
Mouse Tumor Xenograft ModelsInhibition of S6K activity and 4E-BP1 phosphorylation in tumor cells. fda.govInhibition of tumor growth. fda.gov
Murine Breast Cancer ModelEnhanced apoptosis and reduced inflammation in tumor tissue. mdpi.comReduced tumor growth. mdpi.com
Genetically Engineered Mouse ModelsInhibition of mTOR-mediated AKT activation in glial cells. nih.govSuppression of glial cell proliferation. nih.gov
Animal Models (General)Reduced response of T and B lymphocytes to IL-2. mdpi.comImmunosuppression. mdpi.com
Human Subjects (Topical Application)Reduced p16INK4A expression and increased collagen VII in skin cells. mdpi.comReduction in clinical signs of skin aging. mdpi.com

Deuterium-Enabled Research into Compound Fate in Pre-clinical Models

In preclinical research, understanding the metabolic fate of a compound is crucial for evaluating its potential as a therapeutic agent. Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, serves as a powerful tool in these investigations. The substitution of hydrogen with deuterium in a molecule, a process known as deuteration, can subtly alter the compound's metabolic profile. This alteration occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) system.

This "kinetic isotope effect" can slow down the rate of metabolism at the site of deuteration, leading to several potential advantages in a research setting:

Altered metabolite profile: By blocking or slowing down certain metabolic pathways, deuteration can shift the metabolism towards other pathways, potentially reducing the formation of toxic or inactive metabolites and increasing the formation of desired metabolites.

Improved oral bioavailability: By reducing first-pass metabolism in the liver, more of the active compound may reach systemic circulation.

For a compound like 28-Ethyl-d4-hydroxy Rapamycin, the strategic placement of deuterium atoms on the ethyl group at the C28 position is intended to probe or slow down the metabolism at this specific site. While specific data for this compound is not available in the public domain, the approach is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. The primary goal of such deuterium-enabled research is to gain a deeper understanding of how the parent compound and its metabolites behave in a biological system, which is a critical step in the drug discovery and development process.

Comparative Analysis with Other Rapamycin Analogs and mTOR Inhibitors in Research Settings

Rapamycin and its analogs, often referred to as "rapalogs," are a class of compounds that target the mechanistic target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and metabolism. researchgate.net The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream signaling pathways and biological functions. plos.org Rapamycin and its first-generation analogs, such as sirolimus (rapamycin), everolimus (B549166), and temsirolimus, primarily act as allosteric inhibitors of mTORC1. nih.gov

Preclinical studies have demonstrated that while effective in inhibiting mTORC1, these first-generation inhibitors can lead to a feedback activation of the PI3K/Akt pathway, which can promote cell survival and limit their therapeutic efficacy. plos.org This has led to the development of second-generation mTOR inhibitors, which are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. nih.gov

The following interactive table provides a comparative overview of different mTOR inhibitors based on preclinical research findings.

Compound Class Mechanism of Action Key Preclinical Findings
Sirolimus (Rapamycin) First-generation mTOR inhibitorAllosteric inhibitor of mTORC1Effective in various preclinical models, but can lead to feedback activation of Akt.
Everolimus First-generation mTOR inhibitorAllosteric inhibitor of mTORC1Improved pharmacokinetic properties compared to sirolimus. nih.gov
Temsirolimus First-generation mTOR inhibitorAllosteric inhibitor of mTORC1Shows anti-angiogenic effects in some preclinical models. plos.org
Ku0063794 Second-generation mTOR inhibitorATP-competitive inhibitor of mTORC1 and mTORC2More effective than temsirolimus in decreasing the viability and growth of renal cell carcinoma cell lines in vitro. plos.org

In preclinical models of renal cell carcinoma, the dual mTORC1/mTORC2 inhibitor Ku0063794 was found to be more effective than temsirolimus at inhibiting the phosphorylation of downstream signaling proteins of both mTORC1 and mTORC2, including p70 S6K, 4E-BP1, and Akt. plos.org This translated to a greater reduction in the viability and growth of cancer cell lines in vitro. plos.org However, in a xenograft model, there was no significant difference in tumor growth inhibition between Ku0063794 and temsirolimus, suggesting that other factors, such as effects on the tumor microenvironment, may play a role in vivo. plos.org Temsirolimus, but not Ku0063794, was found to decrease tumor angiogenesis. plos.org

This highlights the complexity of comparing mTOR inhibitors and the importance of evaluating them in a variety of preclinical models to fully understand their mechanisms of action and potential therapeutic applications. The development of deuterated analogs like this compound represents a strategy to potentially refine the pharmacokinetic and metabolic properties of existing rapalogs, which could offer advantages in research settings.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidating the Role of C28 Substituents on Target Binding and Mechanistic Activity

The C28 position of rapamycin (B549165) is located within the FK506-binding protein 12 (FKBP12) binding domain, a critical region for initiating its mechanism of action. researchgate.netchimia.ch The native hydroxyl group at this position plays a significant role in securing the molecule within the hydrophobic pocket of FKBP12. chimia.chnih.gov

The substitution of the C28 hydroxyl group with an ethyl group, as in 28-Ethyl-d4-hydroxy Rapamycin, fundamentally alters this interaction. An ethyl group, being larger and non-polar, cannot act as a hydrogen bond donor. This modification would eliminate the key hydrogen bond normally formed with the D37 carboxylate of FKBP12. chimia.ch This change is expected to directly impact binding affinity and the stability of the initial rapamycin-FKBP12 complex. The C23-C28 segment is considered crucial for the proper orientation of the effector domain, which subsequently binds to the mTOR protein. researchgate.net Therefore, altering the substituent at C28 could modify the mechanistic activity by changing how the effector domain is presented to its ultimate target.

Substituent at C28Key Interaction with FKBP12Predicted Effect on BindingPotential Mechanistic Implication
-OH (Native Rapamycin)Hydrogen bond donor to D37 carboxylate chimia.chContributes to high-affinity binding and complex stabilityOrients the effector domain for optimal mTOR binding
-EthylHydrophobic interactionsAltered binding affinity due to loss of key hydrogen bondPotential reorientation of the effector domain, modulating mTOR inhibition

Impact of Hydroxyl Group Presence and Position on Biological Effects

The rapamycin molecule possesses several hydroxyl (-OH) groups at various positions, each contributing to its interactions with biological targets. valhallavitality.com The hydroxyl group at the C28 position is particularly critical for the initial binding event with FKBP12. chimia.ch

Influence of Deuterium (B1214612) Labeling on Pharmacological Profile in Research Models

Deuterium labeling is a strategic chemical modification used to alter the metabolic profile of a compound. google.comingenza.com In this compound, the "d4" signifies that four hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen. This substitution is typically made at sites on the molecule that are susceptible to metabolic breakdown, particularly oxidation by cytochrome P450 (CYP) enzymes. google.com

The primary reason for this modification is the kinetic isotope effect (KIE) . ingenza.comnih.gov A carbon-deuterium (C-D) bond is stronger and is broken more slowly by metabolic enzymes than a standard carbon-hydrogen (C-H) bond. google.com This deceleration of metabolism can lead to several advantageous changes in the pharmacological profile of the compound in research models:

Improved Metabolic Stability: The compound is broken down more slowly, leading to a longer duration of action. ingenza.com

Increased Half-Life: Reduced clearance rates result in the compound remaining at effective concentrations for longer periods. google.comingenza.com

Sustained Biological Activity: A more stable pharmacokinetic profile allows for more consistent and sustained engagement with the biological target. google.com

Reduction of Toxic Metabolites: By slowing the formation of certain metabolic by-products, deuteration can potentially reduce toxicity. ingenza.com

In a research context, using a deuterated analog like this compound helps to ensure that the observed biological effects are due to the parent compound's interaction with its target, rather than being confounded by the effects of rapid metabolism or the action of various metabolites. google.com

Pharmacokinetic ParameterExpected Effect of Deuterium LabelingUnderlying Principle
Metabolic ClearanceDecreasedKinetic Isotope Effect slows enzymatic bond cleavage google.com
Half-life (t½)IncreasedSlower clearance from the system ingenza.com
Systemic Exposure (AUC)IncreasedCompound remains in circulation for a longer duration
Formation of MetabolitesDecreasedMetabolic pathways are slowed or blocked google.com

Conformational Dynamics of Rapamycin Analogs and Their Functional Implications

The large, 31-membered macrocyclic ring of rapamycin gives it significant conformational rigidity, yet it also allows for flexibility, with the molecule existing as a mixture of at least two interconverting conformers in solution. valhallavitality.comacs.org For rapamycin to exert its biological effect, it must adopt a single, specific bioactive conformation upon binding to the FKBP12 protein. acs.orgresearchgate.net This binding event effectively "pre-organizes" the molecule, stabilizing it in the correct three-dimensional shape to subsequently interact with and inhibit the FRB domain of mTOR. researchgate.net

The interactions within the FKBP12 binding pocket, including the crucial hydrogen bond from the C28 hydroxyl group, are instrumental in locking the molecule into this bioactive conformation. chimia.ch Any structural modification in this region, such as the introduction of a C28-ethyl group, would directly influence these initial conformational stabilization steps. Replacing the small hydroxyl group with a bulkier, non-polar ethyl group would not only remove a key hydrogen bond but also introduce new steric interactions that could alter the conformational equilibrium.

These changes in conformational dynamics have profound functional implications. An altered conformation could reduce the binding affinity for FKBP12 or, even if binding occurs, it might result in a complex that is not optimally shaped to bind and allosterically inhibit mTOR. nih.gov Therefore, the conformational stability endowed by the native C28 hydroxyl group is functionally linked to the compound's ultimate inhibitory activity.

Advanced Analytical Methodologies in Rapamycin Analog Research

Development of Quantitative Assays for Research Samples Utilizing Deuterated Standards

The accurate quantification of rapamycin (B549165) analogs in complex biological matrices is fundamental for preclinical research. The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard for quantitative bioanalysis using mass spectrometry. lcms.cznih.gov These standards exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects, which allows them to effectively compensate for variations in sample preparation and matrix effects. lcms.cz For a compound like 28-Ethyl-d4-hydroxy Rapamycin, its own deuterated nature makes it an ideal internal standard for a non-deuterated counterpart, or alternatively, a different stable isotope-labeled analog like Everolimus-d4 could be used for its quantification. cerilliant.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantification of rapamycin and its analogs due to its high sensitivity, specificity, and robustness. nih.govnih.gov A typical LC-MS/MS method for a novel analog like this compound would involve several key steps:

Sample Preparation: Biological samples, such as whole blood or tissue homogenates, are first treated to release the drug. This is commonly achieved by protein precipitation using agents like zinc sulfate (B86663) in methanol (B129727) or acetonitrile (B52724). d-nb.info An internal standard (e.g., a ¹³C-labeled version of the analyte or a close structural analog like Ascomycin) is added at the beginning of this process to correct for any analyte loss during extraction.

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate the analyte from other matrix components. nih.govnih.gov Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often containing ammonium (B1175870) formate) allows for efficient separation. nih.gov

Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer, usually a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source. The analyte is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM). This process provides exceptional specificity, as it requires both the parent mass and a specific fragment mass to be present for a signal to be detected. For example, hypothetical MRM transitions for this compound would be selected based on its unique mass and fragmentation pattern.

The use of a stable isotope-labeled internal standard, which has a different mass but identical chromatographic behavior, is crucial for correcting matrix-induced ionization suppression or enhancement, leading to highly accurate and precise results. nih.gov

Table 1: Example LC-MS/MS Parameters for Quantification of a Rapamycin Analog This table presents hypothetical parameters for this compound, based on established methods for sirolimus and everolimus (B549166).

ParameterSetting
Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC)
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A2 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)[M+Na]⁺ → Fragment Ion (Hypothetical)
MRM Transition (IS)[M+4+Na]⁺ → Fragment Ion (Hypothetical)
Lower Limit of Quantification0.5 ng/mL
Linearity Range0.5 - 50 ng/mL

Validated LC-MS/MS assays are essential for conducting pharmacokinetic (PK) studies in animal models, which are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new research compound. nih.gov Preclinical PK studies for a compound like this compound would typically be performed in species such as rats or pigs. aadibio.com

In these studies, animals receive a dose of the compound, and biological samples (blood, plasma, and various tissues) are collected at multiple time points. aadibio.comnih.gov The concentration of the drug in each sample is then quantified using the developed LC-MS/MS method. nih.gov This data allows for the determination of key PK parameters:

Distribution: Analysis of drug concentrations in different organs (e.g., lung, liver, kidney, brain) reveals the extent of tissue penetration and potential sites of accumulation. aadibio.com For instance, studies with other sirolimus formulations have shown significant accumulation in lung tissue. aadibio.comaadibio.com

Elimination: By measuring the drug concentration in blood or plasma over time, the elimination half-life (t½) and clearance rate can be calculated, providing insight into how quickly the compound is removed from the body. nih.gov

This information is vital for correlating drug exposure with pharmacological effects and for designing future efficacy and toxicology studies.

Table 2: Illustrative Tissue Distribution Data in a Rat Model This table shows hypothetical data for this compound 24 hours post-administration, based on typical distribution patterns of sirolimus observed in preclinical studies. aadibio.comaadibio.com

TissueMean Concentration (ng/g or ng/mL)Tissue-to-Blood Ratio
Whole Blood15.21.0
Lung1824.0120.0
Liver258.517.0
Kidney121.68.0
Heart76.05.0
Brain45.63.0

Method Development for Characterization of Impurities and Metabolites in Research Batches

Ensuring the purity and understanding the metabolic fate of a research compound are critical aspects of drug development. Rapamycin, being a complex natural product, often has structurally similar impurities derived from the fermentation process or subsequent chemical modifications. researchgate.net Likewise, in vivo, it is subject to metabolic transformation, primarily by cytochrome P450 enzymes. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for this purpose. researchgate.net The general workflow involves:

Detection and Separation: LC-MS is used to analyze a research batch of this compound to detect any additional peaks that are not the parent compound.

Mass Determination: HRMS provides a highly accurate mass measurement of the impurity or metabolite, which allows for the determination of its elemental formula.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the molecule. The resulting fragmentation pattern provides structural clues. By comparing the fragments of the unknown compound to those of the parent drug, the site of modification (e.g., hydroxylation, demethylation, or a change in an alkyl group) can often be pinpointed. nih.govacs.org For instance, common metabolites of sirolimus include hydroxylated and demethylated derivatives. nih.gov Impurities in rapamycin batches have included congeners with different alkyl groups on the macrocycle, such as 12-ethyl-rapamycin and 33-ethyl-rapamycin. researchgate.net

This systematic approach enables the identification of novel metabolites and process-related impurities, which is crucial for understanding the complete profile of the research compound. researchgate.netacs.org

Table 3: Common Types of Metabolites and Impurities in Rapamycin Analogs This table lists potential modifications that could be identified in research batches of this compound.

Type of ModificationDescriptionExample (based on Sirolimus)
Metabolites Enzymatic modification in vivo
HydroxylationAddition of a hydroxyl (-OH) group12-hydroxy sirolimus nih.gov
DemethylationRemoval of a methyl (-CH₃) group39-O-demethyl sirolimus nih.gov
Ring OpeningHydrolysis of the macrolide ester/lactone bondSeco-rapamycin acs.org
Impurities By-products from synthesis or fermentation
Analog IncorporationIncorporation of a different precursor during biosynthesisProlyl-rapamycin nih.gov
IsomersCompounds with the same formula but different structureEverolimus oxepane (B1206615) isomer

Bioanalytical Approaches for Assessing FKBP12 Binding in Research Settings

The biological activity of rapamycin and its analogs is initiated by their binding to the intracellular receptor FK506-binding protein 12 (FKBP12). nih.gov The resulting drug-protein complex then binds to and inhibits the kinase mTOR (mammalian Target of Rapamycin). nih.gov Therefore, assessing the binding affinity of a new analog like this compound to FKBP12 is a primary step in characterizing its potential biological activity.

A common and effective method for this is the fluorescence polarization (FP) competition assay . nih.govnih.gov This technique is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a large protein like FKBP12, its tumbling slows dramatically, causing an increase in polarization.

The assay is configured as follows:

A fluorescent tracer, often a rapamycin analog coupled to a dye like fluorescein, is incubated with purified FKBP12 protein. nih.gov This results in a high FP signal.

The unlabeled test compound (e.g., this compound) is then added in increasing concentrations.

If the test compound binds to FKBP12, it will compete with and displace the fluorescent tracer, causing the tracer to tumble freely again and leading to a dose-dependent decrease in the FP signal. nih.gov

From the resulting competition curve, the concentration at which the test compound displaces 50% of the tracer (the IC₅₀ value) can be calculated. This value is indicative of the compound's binding affinity for FKBP12, allowing for direct comparison with rapamycin and other known analogs. nih.gov

Table 4: Representative FKBP12 Binding Affinity Data from a Fluorescence Polarization Assay This table provides hypothetical binding data for this compound, for comparison with the parent compound rapamycin.

CompoundIC₅₀ (nM)Relative Affinity
Rapamycin (Reference)151.0
This compound250.6
Negative Control>10,000<0.001

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Rapamycin (B549165) Analogs for Specific Research Probes

The rational design of new chemical entities is a cornerstone of modern biomedical research, allowing scientists to create molecules with tailored properties. uc.pt In the context of rapamycin, this involves modifying the macrolide structure to create analogs, or "rapalogs," with altered stability, solubility, or target affinity. researchgate.netnih.gov The design of 28-Ethyl-d4-hydroxy Rapamycin exemplifies this approach, intended to serve as a high-fidelity research probe.

The "28-Ethyl" and "hydroxy" modifications represent targeted chemical alterations to the rapamycin scaffold. Such changes are introduced to potentially modulate the molecule's interaction with its biological targets or to fine-tune its physicochemical properties. pnas.org Structure-based drug design allows for the creation of such analogs to explore the specific functions of protein domains or to achieve selectivity for different immunophilins. pnas.org

A crucial feature of this compound is deuteration—the substitution of four hydrogen atoms with their stable isotope, deuterium (B1214612). google.comgoogle.com This isotopic labeling does not typically alter the biological activity of the molecule but increases its mass. This mass difference is key to its function as a research probe, particularly in mass spectrometry. clearsynth.comaptochem.com The development of deuterated compounds, initially for metabolic studies, has become a sophisticated strategy for creating internal standards for quantitative analysis. google.comnih.gov

This dual strategy of structural modification and isotopic labeling allows for the creation of next-generation research probes. These tools can be used in competitive binding assays and chemical proteomics to identify and validate molecular interactions with high precision. nih.gov

FeatureImplication for Research Probe DesignSupporting Rationale
Ethyl Group at C-28 Alters steric and electronic properties, potentially modifying binding affinity or selectivity for mTOR complex or other proteins.Structural modifications are used to create analogs with novel biological activities or research applications. pnas.orgacs.org
Hydroxyl Group Increases polarity, which can affect solubility and interactions with biological targets.The introduction of polar groups is a common strategy to alter the physicochemical properties of a molecule. researchgate.net
Deuterium (d4) Labeling Provides a distinct mass signature for use as an internal standard in quantitative mass spectrometry without altering biological function.Deuterated standards are ideal for quantitative methods as they mimic the analyte's behavior while being distinguishable by mass. scioninstruments.commedchemexpress.com

Exploration of Unconventional Mechanistic Targets and Pathways

Rapamycin and its analogs are best known as inhibitors of the mechanistic Target of Rapamycin (mTOR), a central kinase that regulates cell growth and metabolism. google.comgoogle.com They achieve this by forming a complex with the FK506 binding protein 12 (FKBP12), which then allosterically inhibits mTOR Complex 1 (mTORC1). nih.govmedchemexpress.com While this pathway is well-established, there is growing interest in identifying unconventional targets and signaling pathways affected by rapamycin analogs.

The development of structurally unique analogs like this compound is instrumental in this exploration. While its primary design purpose is likely as an internal standard, its unique structure could be leveraged to uncover novel protein interactions. For instance, some rapamycin analogs have been shown to bind to other proteins, such as calcium channels, contributing to activities independent of mTOR inhibition. pnas.org

Chemical proteomics provides a powerful methodology for such discoveries. nih.gov In a typical experiment, a tagged version of a molecule is used to "fish" for binding partners in a cellular lysate. A compound like this compound could be used in competitive displacement assays. In this setup, researchers could identify proteins that are displaced by the analog, revealing potential off-target or unconventional binding partners that would be missed by focusing solely on mTOR. This approach can help deconstruct the complex pharmacology of this class of molecules and may reveal that some biological effects are not mediated by mTORC1, but by rapamycin-insensitive or entirely different mechanisms. nih.gov

Application of this compound as a Tool for Quantitative Systems Biology Research

Quantitative systems biology aims to develop a comprehensive, measurable understanding of complex biological systems. This requires highly accurate and precise data on the concentrations and dynamics of molecules like proteins, metabolites, and drugs within a cell or organism. It is in this domain that this compound serves a critical function as a specialized analytical tool.

Its primary application is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comnih.gov In these experiments, a known quantity of the deuterated standard (this compound) is added to a biological sample containing the non-deuterated analyte of interest (its corresponding non-deuterated version).

Because the deuterated standard is chemically identical to the analyte, it behaves the same way during sample extraction, cleanup, and ionization in the mass spectrometer. aptochem.com Any sample loss or variation in instrument response will affect both the standard and the analyte equally. scioninstruments.com However, the mass spectrometer can distinguish between the two based on their mass difference. By comparing the signal of the analyte to the known concentration of the internal standard, researchers can calculate the analyte's absolute concentration with high accuracy and precision. clearsynth.com This technique is essential for robust therapeutic drug monitoring and pharmacokinetic studies, forming the bedrock of quantitative data required for systems biology models. texilajournal.comnih.gov

Advantage of Using a Deuterated Internal StandardMechanismRelevance to Quantitative Systems Biology
Correction for Sample Loss The standard and analyte are lost in equal proportions during sample preparation (e.g., protein precipitation, liquid-liquid extraction). scioninstruments.comtexilajournal.comEnsures accurate quantification even with complex biological matrices and multi-step preparation protocols.
Compensation for Matrix Effects Co-elution of the standard and analyte ensures both experience the same degree of ion suppression or enhancement from other molecules in the sample. clearsynth.comaptochem.comImproves data reliability by mitigating interference from complex sample components like blood or plasma. texilajournal.com
Increased Precision & Accuracy Normalizing the analyte signal to the standard's signal corrects for variability in injection volume and mass spectrometer performance. aptochem.comscioninstruments.comProvides the high-quality, reproducible quantitative data necessary to build and validate predictive biological models.

Integration of Multi-Omics Data to Deconstruct Complex Biological Responses to Rapamycin Analogs

The ultimate goal of much modern biological research is to integrate different layers of information to create a holistic view of cellular processes. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for this integration. nih.gov The precise quantitative data generated using tools like this compound is a critical component of these integrative studies.

For example, a research study might aim to understand the full spectrum of cellular responses to a new rapamycin analog. By using this compound as an internal standard, researchers could accurately measure the concentration of the active drug inside the cells over time (a metabolomics/pharmacokinetics measurement). This data could then be correlated with:

Transcriptomics (RNA-Seq): Changes in the expression levels of thousands of genes.

Proteomics: Changes in the abundance of thousands of proteins.

Phosphoproteomics: Changes in protein phosphorylation, a key indicator of kinase activity downstream of mTOR. nih.gov

By integrating these datasets, researchers can move beyond a simple linear view of the mTOR pathway. researchgate.net They can use computational methods and machine learning to build network models that reveal complex feedback loops, crosstalk between signaling pathways, and previously unknown downstream effects. nih.govresearchgate.net For instance, such an approach could identify specific gene expression signatures or protein phosphorylation patterns that are only activated at certain concentrations of the rapamycin analog, providing a much deeper and more dynamic understanding of its biological impact.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 28-Ethyl-d4-hydroxy Rapamycin in mTOR signaling, and how does it differ from rapamycin?

  • Methodological Answer : this compound, like rapamycin, binds to FKBP12 to inhibit mTORC1, suppressing downstream targets like S6K1 and 4E-BP1, which regulate translation and ribosome biogenesis . Structural modifications (e.g., deuterium substitution at position 28) may alter pharmacokinetics or binding affinity, though specific data on this analog are limited. Standard assays include phospho-specific Western blotting for mTORC1 substrates (p-S6K1, p-4E-BP1) and comparative dose-response studies in mTOR-addicted cancer cell lines (e.g., MCF-7, MDA-MB-231) .

Q. Which experimental models are validated for studying this compound’s anti-tumor effects?

  • Methodological Answer : Preclinical models include:

  • In vitro : Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) with mTOR pathway hyperactivity, assessed via proliferation assays (MTT, BrdU) and apoptosis markers (caspase-3/9 activation) .
  • In vivo : Genetically engineered mouse models (GEMMs) of mTOR-driven cancers or MRL/lpr mice for autoimmune studies. Dosing regimens should account for rapamycin analogs’ half-life differences .

Q. How does this compound influence autophagy and protein homeostasis in neuronal models?

  • Methodological Answer : mTORC1 inhibition enhances autophagy, measurable via LC3-II/LC3-I ratio (Western blot) and autophagosome quantification (electron microscopy). In Alzheimer’s models (e.g., transgenic APP/PS1 mice), monitor Aβ clearance and tau hyperphosphorylation. Note: In vitro neuronal cultures require careful optimization of treatment duration (24–72 hours) to avoid off-target effects .

Advanced Research Questions

Q. How do feedback mechanisms like PI3K/AKT or MAPK/ERK reactivation limit this compound’s efficacy, and what combinatorial strategies overcome this?

  • Methodological Answer : mTORC1 inhibition triggers PI3K/AKT activation via IRS-1 upregulation and ERK via crosstalk with RAF/MEK . To address this:

  • Combination Therapies : Pair with PI3K inhibitors (e.g., BEZ235) or MEK inhibitors (e.g., trametinib). Validate synergy via Chou-Talalay assays .
  • Biomarker Monitoring : Use phospho-specific flow cytometry for p-AKT (Ser473) and p-ERK (Thr202/Tyr204) in tumor biopsies .

Q. What experimental variables explain contradictory outcomes in this compound’s pro-survival vs. pro-apoptotic effects across cancer models?

  • Methodological Answer : Contradictions arise from:

  • Cell Line Heterogeneity : PTEN-null vs. PIK3CA-mutant lines show differential dependency on mTORC1. Perform genomic profiling (e.g., CRISPR screens) to identify resistance drivers .
  • Treatment Timing : Transient vs. chronic exposure alters feedback loop dynamics. Use time-lapse live-cell imaging to track real-time apoptosis .

Q. How can epigenetic aging clocks (e.g., DNA methylation) quantify this compound’s anti-aging effects in non-human primates?

  • Methodological Answer : Apply Horvath’s multi-tissue clock to marmoset blood or tissue samples pre/post-treatment. Compare methylation age acceleration (ΔAge) against controls. Control for batch effects via ComBat normalization .

Q. What protocols optimize this compound’s immunomodulatory effects in lupus nephritis models?

  • Methodological Answer : In MRL/lpr mice:

  • Dosing : 1 mg/kg intraperitoneal every other day for 12 weeks. Monitor albuminuria and anti-dsDNA antibodies .
  • Immune Profiling : Use flow cytometry for Treg (CD4+CD25+FoxP3+) and TIM-3+ cell populations. Combine with renal histopathology (C3 deposition scoring) .

Methodological Considerations Table

Research Focus Key Assays Controls Common Pitfalls
mTOR Pathway Inhibitionp-S6K1 (Thr389) Western blotRapamycin-treated positive controlsOff-target Akt activation
Autophagy InductionLC3-II/LC3-I ratio, GFP-LC3 puncta assayBafilomycin A1 (autophagy blocker)Overinterpretation of flux assays
Immune ModulationFlow cytometry for Treg/TIM-3Age-matched wild-type miceBatch effects in cytokine ELISAs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.